2-[(2,5-Difluorophenyl)methoxy]pyrimidine
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Overview
Description
2-[(2,5-Difluorophenyl)methoxy]pyrimidine is a useful research compound. Its molecular formula is C11H8F2N2O and its molecular weight is 222.195. The purity is usually 95%.
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Scientific Research Applications
Anti-cancer Applications
Pyrimidine-based compounds, including those with difluorophenyl groups, have shown extensive anticancer activities. These compounds act through various mechanisms, indicating their potential to interact with diverse enzymes, targets, or receptors. Such activities place pyrimidine derivatives at the forefront as potential future drug candidates for cancer treatment (Kaur et al., 2014).
Role in Purinergic Signaling
Research has identified P2 receptors as therapeutic targets associated with disorders like pain, neurodegeneration, and cancer. Pyrimidine derivatives are considered for the development of specific antagonist molecules for each receptor subtype, which could be new medicines to treat these disorders (Ferreira et al., 2019).
Anti-inflammatory Applications
Synthetic pyrimidine derivatives have been shown to exhibit significant in vitro anti-inflammatory activity. This highlights the potential of pyrimidine-based compounds in the design of new anti-inflammatory drugs (Gondkar et al., 2013).
Optoelectronic Materials
Quinazolines and pyrimidines, including derivatives with difluorophenyl groups, are recognized for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as “2-[(2,5-Difluorophenyl)methoxy]pyrimidine”, often interact with various biological targets. The specific targets would depend on the exact structure of the compound and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target of “this compound”. Generally, pyrimidine derivatives can bind to their targets and modulate their activity, leading to downstream effects .
Biochemical Pathways
Pyrimidine derivatives can be involved in various biochemical pathways, depending on their specific targets. They may influence the synthesis of DNA and RNA, as pyrimidines are key components of these nucleic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-3-10(13)8(6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVAEUHZRZZDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.